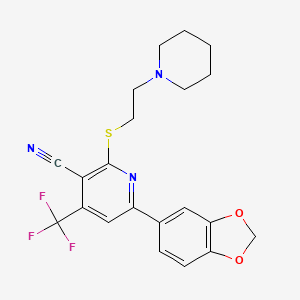
6-(1,3-Benzodioxol-5-yl)-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1,3-Benzodioxol-5-yl)-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H20F3N3O2S and its molecular weight is 435.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 6-(1,3-benzodioxol-5-yl)-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzodioxole moiety : Known for its role in various biological activities.
- Piperidine ring : Commonly associated with neuroactive compounds.
- Trifluoromethyl group : Often enhances pharmacological properties.
Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | (4R,5R)-5-amino-1-[2-(2H-1,3-benzodioxol-5-yl)ethyl]-4-(2,4,5-trifluorophenyl)piperidin-2-one |
| CAS Number | Not Available |
| SMILES | [H][C@]1(N)CN(CCC2=CC=C3OCOC3=C2)C(=O)C[C@]1([H])C1=CC(F)=C(F)C=C1F |
Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Neuropharmacological Effects : The presence of the piperidine ring suggests potential activity as a central nervous system (CNS) agent. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways .
- Antidepressant Activity : Preliminary studies suggest that derivatives of benzodioxole have shown antidepressant-like effects in animal models. The mechanism may involve modulation of monoamine levels in the brain .
- Antimicrobial Properties : Some related compounds have demonstrated antimicrobial activity against various bacterial strains, suggesting that this compound could also possess similar properties .
- Anti-inflammatory Activity : There is evidence that compounds containing the benzodioxole structure can exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, possible mechanisms include:
- Receptor Modulation : Interaction with serotonin and dopamine receptors may explain its neuropharmacological effects.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways could underlie its anti-inflammatory properties.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Study on Antidepressant Effects : A study published in Neuropharmacology demonstrated that related compounds improved depressive-like behaviors in rodent models by enhancing serotonergic transmission .
- Antimicrobial Study : Research published in Journal of Medicinal Chemistry indicated that benzodioxole derivatives exhibited significant antimicrobial activity against Gram-positive bacteria, highlighting their potential as therapeutic agents .
- Anti-inflammatory Research : A recent investigation found that certain analogs reduced inflammation in murine models by downregulating TNF-alpha production .
特性
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-2-(2-piperidin-1-ylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2S/c22-21(23,24)16-11-17(14-4-5-18-19(10-14)29-13-28-18)26-20(15(16)12-25)30-9-8-27-6-2-1-3-7-27/h4-5,10-11H,1-3,6-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZOZGZJCWSGPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=C(C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














